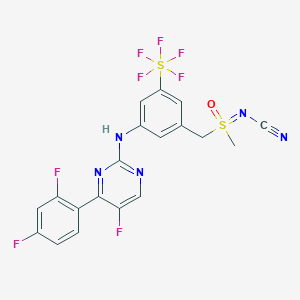

N-phenyl-pyrimidin-4-amine derivative 1

Description

Significance of Pyrimidine (B1678525) Scaffolds in Contemporary Drug Discovery and Development

The pyrimidine scaffold is a fundamental heterocyclic aromatic compound that plays a crucial role in the realm of medicinal chemistry and drug development. nih.gov As a core component of nucleobases like cytosine, thymine, and uracil, pyrimidines are integral to the structure of DNA and RNA, highlighting their profound biological significance. gsconlinepress.comtandfonline.com This inherent biocompatibility and the ability to form hydrogen bonds and act as bioisosteres for other aromatic systems, such as the phenyl ring, have made pyrimidine derivatives a focal point for researchers. tandfonline.comnih.gov

The versatility of the pyrimidine ring allows for a wide range of chemical modifications, enabling the synthesis of a diverse library of compounds with varied biological activities. tandfonline.commdpi.com This structural flexibility has led to the development of numerous commercially successful drugs across a broad spectrum of therapeutic areas. tandfonline.com Pyrimidine-based drugs have demonstrated efficacy as anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular agents, among others. nih.govmdpi.comnih.gov

The ability of pyrimidine derivatives to interact with a multitude of biological targets is a key factor in their success. nih.govmdpi.com They can act as enzyme inhibitors, receptor antagonists, and modulators of various signaling pathways. This broad range of mechanisms of action underscores the importance of the pyrimidine scaffold in the design and discovery of novel therapeutic agents. benthamscience.com The continued exploration of pyrimidine chemistry promises to yield new and improved drugs to address unmet medical needs. tandfonline.commdpi.com

Overview of N-phenyl-pyrimidin-4-amine Derivatives as a Class of Bioactive Compounds

Among the vast landscape of pyrimidine-based compounds, N-phenyl-pyrimidin-4-amine derivatives have emerged as a particularly promising class of bioactive molecules. This specific scaffold is characterized by a phenyl group attached to the amine at the 4-position of the pyrimidine ring. The presence of both the pyrimidine core and the phenyl ring provides a unique structural framework that can be readily modified to optimize biological activity and pharmacokinetic properties. nih.gov

N-phenyl-pyrimidin-4-amine derivatives have garnered significant attention for their potential as therapeutic agents, particularly in the field of oncology. nih.govacs.org For instance, certain derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cell growth and proliferation and are often dysregulated in cancer. nih.gov The ability to selectively target these enzymes has made this class of compounds a valuable area of research for the development of new anticancer drugs. nih.govacs.org

Beyond their anticancer potential, N-phenyl-pyrimidin-4-amine derivatives have also shown promise in other therapeutic areas. Studies have reported their activity as antimicrobial and antioxidant agents. researchgate.netresearchgate.net The diverse biological activities exhibited by this class of compounds highlight the versatility of the N-phenyl-pyrimidin-4-amine scaffold and its potential for the development of a wide range of novel therapeutic agents. nih.govnih.gov Continued research into the synthesis and biological evaluation of these derivatives is likely to uncover new and valuable applications in medicinal chemistry. nih.govnih.gov

Properties

Molecular Formula |

C19H13F8N5OS2 |

|---|---|

Molecular Weight |

543.5 g/mol |

IUPAC Name |

[[3-[[4-(2,4-difluorophenyl)-5-fluoropyrimidin-2-yl]amino]-5-(pentafluoro-λ6-sulfanyl)phenyl]methyl-methyl-oxo-λ6-sulfanylidene]cyanamide |

InChI |

InChI=1S/C19H13F8N5OS2/c1-34(33,30-10-28)9-11-4-13(7-14(5-11)35(23,24,25,26)27)31-19-29-8-17(22)18(32-19)15-3-2-12(20)6-16(15)21/h2-8H,9H2,1H3,(H,29,31,32) |

InChI Key |

ASMMFFMWZUTPQZ-UHFFFAOYSA-N |

Canonical SMILES |

CS(=NC#N)(=O)CC1=CC(=CC(=C1)S(F)(F)(F)(F)F)NC2=NC=C(C(=N2)C3=C(C=C(C=C3)F)F)F |

Origin of Product |

United States |

Synthetic Methodologies for N Phenyl Pyrimidin 4 Amine Derivative 1 and Analogues

Established Synthetic Pathways for N-phenyl-pyrimidin-4-amine Derivatives

Traditional methods for synthesizing the N-phenyl-pyrimidin-4-amine scaffold primarily rely on the condensation of pre-functionalized pyrimidine (B1678525) and aniline (B41778) precursors, followed by modifications to the core structure.

Condensation Reactions with Substituted Pyrimidines and Phenyl Amines

A cornerstone of N-phenyl-pyrimidin-4-amine synthesis is the condensation reaction between a substituted pyrimidine and a phenyl amine. nih.gov A common approach involves the reaction of a 4-chloropyrimidine (B154816) with an appropriate aniline derivative. This nucleophilic aromatic substitution reaction is often facilitated by a base and can be carried out under thermal conditions or with microwave assistance to improve reaction times and yields. nih.gov For instance, 4,6-dichloropyrimidine (B16783) can be sequentially reacted with two different anilines to produce unsymmetrical N,N'-diphenyl-pyrimidine-4,6-diamine derivatives. nih.gov

Another established method involves the cyclization of enaminones with aryl guanidines. nih.gov Enaminones, formed by condensing acetyl heterocycles with reagents like dimethylformamide dimethyl acetal (B89532) (DMF-DMA), react with aryl guanidines to form the desired pyrimidine ring system. nih.govresearchgate.net This route is particularly useful for creating 4-aryl-2-(phenylamino)pyrimidines. nih.gov The general synthesis of pyrimidines often involves the cyclization of β-dicarbonyl compounds with amidines, ureas, or guanidines to yield 2-substituted pyrimidines, 2-pyrimidinones, or 2-aminopyrimidines, respectively. wikipedia.org

| Reactant 1 | Reactant 2 | Product Type | Reference |

| 4-Chloropyrimidine | Substituted Aniline | N-phenyl-pyrimidin-4-amine | nih.gov |

| Enaminone | Aryl Guanidine | 4-Aryl-2-(phenylamino)pyrimidine | nih.govresearchgate.net |

| β-Dicarbonyl Compound | Amidine/Urea/Guanidine | Substituted Pyrimidine | wikipedia.org |

Functional Group Modifications: Halogenation and Alkylation

Post-synthesis modification of the N-phenyl-pyrimidin-4-amine scaffold is crucial for fine-tuning its biological activity. Halogenation and alkylation are common functional group interconversions. For example, the introduction of a halogen, such as chlorine, at the C4-position of the pyrimidine ring can be achieved, which then serves as a reactive handle for subsequent nucleophilic substitution with various amines. nih.gov

Alkylation can be performed on the amino groups of the scaffold. For instance, N-alkylation of a pyrimidin-2-amine can be achieved using an alkyl halide in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). mdpi.com These modifications allow for the exploration of different substituents and their impact on the compound's properties.

Advanced Synthetic Strategies and Diversification

To access more complex and diverse N-phenyl-pyrimidin-4-amine derivatives, medicinal chemists employ more sophisticated synthetic techniques, including transition-metal catalysis, scaffold hybridization, and multi-step synthetic sequences.

Transition-Metal Catalyzed Synthesis of Pyrimidine Ring Systems

Transition-metal catalysis has become an indispensable tool in modern organic synthesis, enabling the efficient construction of heterocyclic systems. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are widely used for the synthesis of N-arylpyrimidin-2-amine derivatives. mdpi.comnih.gov This method allows for the coupling of a pyrimidine halide with an aniline, offering a broad substrate scope and good to moderate yields. mdpi.comnih.gov For example, dichlorobis(triphenylphosphine)Pd(II) in the presence of a suitable ligand like Xantphos and a base can effectively catalyze the amination of a chloropyrimidine. mdpi.com

Iridium-catalyzed multicomponent synthesis has also been reported for the regioselective formation of pyrimidines from amidines and alcohols through a sequence of condensation and dehydrogenation steps. organic-chemistry.org Furthermore, copper-catalyzed [4+2] annulation of α,β-unsaturated ketoximes with activated nitriles provides another route to polysubstituted pyrimidines. organic-chemistry.org

| Catalyst System | Reaction Type | Reactants | Product | Reference |

| PdCl2(PPh3)2 / Xantphos | Buchwald-Hartwig Amination | Chloropyrimidine, Aniline | N-Arylpyrimidin-2-amine | mdpi.comnih.gov |

| Iridium Complex | Multicomponent Synthesis | Amidine, Alcohols | Pyrimidine | organic-chemistry.org |

| Copper Catalyst | [4+2] Annulation | α,β-Unsaturated Ketoxime, Nitrile | Pyrimidine | organic-chemistry.org |

Scaffold Hybridization Techniques in N-phenyl-pyrimidin-4-amine Design

Scaffold hybridization involves combining structural motifs from different known active compounds to create a new hybrid molecule with potentially enhanced or novel biological activity. This strategy has been successfully applied in the design of N-phenyl-pyrimidin-4-amine derivatives. mdpi.commdpi.com For example, fragments of a known kinase inhibitor like Pexidartinib have been merged with a pyrrolo[2,3-d]pyrimidine nucleus to generate novel CSF1R inhibitors. mdpi.com This approach often utilizes powerful synthetic tools like the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions to link the different molecular fragments. mdpi.com

Another example is the design of carbonic anhydrase inhibitors by hybridizing a benzenesulfonamide (B165840) moiety with a thiazolidinone ring, which is then further elaborated. mdpi.com The synthesis of these hybrid molecules often involves multi-step sequences, including reactions like Knoevenagel condensation. mdpi.com

Multi-Step Approaches for Complex N-phenyl-pyrimidin-4-amine Derivatives

The synthesis of complex N-phenyl-pyrimidin-4-amine derivatives often requires multi-step reaction sequences. researchgate.net These synthetic routes allow for the precise installation of various functional groups and the construction of intricate molecular architectures. For instance, a four-step synthesis has been described for creating 4-aminopyrimidine (B60600) units starting from ethyl 3-ethoxypropionate, although it may involve harsh reagents. nih.gov

A two-step procedure has been reported for the synthesis of N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines, starting from readily available reagents. researchgate.net Similarly, the synthesis of certain pyrimidin-2-amine derivatives as PLK4 inhibitors involved a multi-step pathway that included a Ullmann coupling reaction. nih.gov These multi-step approaches provide the flexibility needed to build a wide array of complex analogs for detailed biological evaluation.

Molecular Mechanisms of Action and Biological Targets

Kinase Inhibition as a Primary Mode of Action for N-phenyl-pyrimidin-4-amine Derivatives

The N-phenyl-pyrimidin-4-amine scaffold is a core structure in the development of kinase inhibitors, which are compounds that block the action of kinases, a family of enzymes crucial for cell signaling, growth, and division. dntb.gov.uaresearchgate.netgoogle.com By attaching different chemical groups to this core, researchers have created derivatives that can selectively target and inhibit various kinases implicated in diseases like cancer. dntb.gov.uaresearchgate.net This targeted inhibition disrupts the signaling pathways that cancer cells rely on to grow and survive. The versatility of the anilinopyrimidine structure has allowed for the creation of inhibitors for a range of kinases, including receptor tyrosine kinases and intracellular signaling kinases. dntb.gov.uaresearchgate.netmdpi.com

A significant area of research has focused on designing N-phenyl-pyrimidin-4-amine derivatives to inhibit MAPK-interacting kinases (Mnk1 and Mnk2). nih.govnih.gov These kinases are activated by signaling pathways that are often overactive in cancer. pnas.org The phosphorylation of eIF4E by Mnks is considered essential for its cancer-promoting activities, making the pharmacological inhibition of Mnks an effective strategy for cancer treatment. nih.gov A series of N-phenyl-4-(1H-pyrrol-3-yl)pyrimidin-2-amine derivatives were specifically designed and synthesized as potent Mnk2 inhibitors. nih.gov

The primary downstream target of Mnk1 and Mnk2 is the eukaryotic translation initiation factor 4E (eIF4E). pnas.orgpnas.org Mnk kinases phosphorylate eIF4E at a specific site, Serine 209, a modification that is critical for its role in promoting cancer. pnas.orgnih.gov Inhibition of Mnk activity by N-phenyl-pyrimidin-4-amine derivatives directly prevents or reduces this phosphorylation. nih.gov Cellular mechanism studies have confirmed that representative inhibitors from this class effectively lower the levels of phosphorylated eIF4E in cancer cells. nih.gov This action is crucial because the phosphorylation of eIF4E is a key step that enhances its ability to initiate the translation of specific mRNAs coding for proteins involved in cell growth and survival. pnas.orgpnas.org Therefore, by blocking eIF4E phosphorylation, these inhibitors can halt a critical process in cancer progression. nih.govpnas.org

By inhibiting Mnk and subsequently reducing eIF4E phosphorylation, N-phenyl-pyrimidin-4-amine derivatives trigger significant downstream effects in cancer cells. A primary response is the reduction of cancer cell proliferation. nih.govnih.gov Many compounds in this class have demonstrated potent anti-proliferative activity against cancer cell lines, particularly those with high baseline levels of phosphorylated eIF4E. nih.govnih.gov

Furthermore, these inhibitors can induce apoptosis, or programmed cell death. nih.govnih.gov Mechanistic studies have shown that this occurs through the downregulation of anti-apoptotic proteins like myeloid cell leukemia 1 (Mcl-1) and the cleavage of poly(ADP-ribose)polymerase (PARP), a hallmark of apoptosis. nih.gov The translation of Mcl-1 mRNA is highly dependent on eIF4E, so inhibiting its phosphorylation can lead to reduced Mcl-1 levels and promote cell death. pnas.org

Below is a table summarizing the activity of a representative N-phenyl-pyrimidin-4-amine derivative.

| Compound | Target Cell Line | Activity | Finding |

| Lead compound 7k | MV4-11 (Acute Myeloid Leukemia) | Anti-proliferative | Demonstrated potent anti-proliferative activity and induced apoptosis by reducing phosphorylated eIF4E levels. nih.gov |

FMS-like tyrosine kinase-3 (FLT3) is a receptor tyrosine kinase that, when mutated or overexpressed, becomes a key driver in acute myeloid leukemia (AML). nih.govnih.gov Hyperactive FLT3 signaling promotes uncontrolled cell proliferation and prevents apoptosis. nih.gov N-phenyl-pyrimidin-4-amine derivatives have been developed as potent inhibitors of FLT3. nih.gov These compounds are designed to bind to the ATP-binding site of the kinase, preventing its activation and subsequent downstream signaling. nih.gov Research has led to the discovery of 4-azaaryl-N-phenylpyrimidin-2-amine derivatives capable of suppressing a wide range of mutated FLT3 kinases, including the common internal tandem duplication (ITD) and resistance-associated D835Y mutations. nih.gov

The table below shows the inhibitory activity of selected derivatives against FLT3 and cancer cells.

| Compound | Target Kinase | IC50 (nM) | Target Cell Line | GI50 (µM) |

| 12b | FLT3-ITD | 2.6 | MV4-11 (FLT3-ITD) | 0.003 |

| 12r | FLT3-ITD | 1.4 | MV4-11 (FLT3-ITD) | 0.002 |

| FN-1501 | FLT3 | 0.8 | MV4-11 | 0.008 |

Data sourced from references nih.govnih.gov. IC50 represents the concentration required to inhibit 50% of the kinase activity. GI50 represents the concentration required to inhibit cell growth by 50%.

NF-κB inducing kinase (NIK) is a central component of the non-canonical NF-κB signaling pathway, which is implicated in inflammatory diseases and certain cancers. acs.orgnih.gov Structure-based drug design has yielded potent and selective NIK inhibitors based on the N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine scaffold. acs.orgnih.govresearchwithrutgers.com These derivatives effectively block NIK's kinase activity, thereby preventing the downstream signaling cascade that leads to inflammation and cell survival. acs.orgnih.gov One highly potent derivative, compound 12f , demonstrated superior ability to inhibit the secretion of inflammatory molecules compared to earlier inhibitors. acs.orgresearchgate.net

The inhibitory potency of a key derivative is highlighted below.

| Compound | Target Kinase | IC50 (nM) | Cellular Activity |

| 12f (4-(3-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-4-morpholinophenyl)-2-(thiazol-2-yl)but-3-yn-2-ol) | NIK | 9.87 | Inhibited interleukin 6 secretion in BEAS-2B cells. acs.orgnih.gov |

Data sourced from references acs.orgnih.govnih.gov. IC50 represents the concentration required to inhibit 50% of the kinase activity.

Glycogen synthase kinase 3 (GSK-3), particularly the GSK-3β isoform, is a multifunctional serine/threonine kinase involved in numerous cellular processes. Its dysregulation has been linked to diseases including type 2 diabetes, Alzheimer's disease, and cancer. oup.comnih.gov Molecular modeling and synthesis efforts have identified N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine derivatives as inhibitors of GSK-3. oup.com These compounds typically interact with key amino acid residues in the ATP-binding pocket of GSK-3, such as Val135, through hydrogen bonds, effectively blocking its function. oup.com The design of these inhibitors often involves combining knowledge of the receptor's structure with the chemical features of the pyrimidine (B1678525) scaffold to achieve potent inhibition. oup.com

The table below presents data on the inhibitory activity of these derivatives against GSK-3β.

| Compound Class | Target Kinase | Key Interaction Residue | Finding |

| N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine derivatives | GSK-3β | Val135 | The pyrimidine nitrogen and amino group form two hydrogen bonds with the backbone of Val135, which is a key feature of their interaction with GSK-3. oup.com |

Inhibition of Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) by N-phenyl-pyrimidin-4-amine Derivatives

N-phenyl-pyrimidin-4-amine derivatives have been identified as a significant class of inhibitors targeting the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK). The pyrimidine ring system is a key structural feature found in numerous anticancer drugs, and its derivatives often exert their effects by inhibiting protein kinases like EGFR-TK. nih.gov

The mechanism of action for these derivatives typically involves competitive binding to the ATP-binding site within the kinase domain of EGFR. This interaction is facilitated by the formation of hydrogen bonds between the pyrimidine scaffold and amino acid residues in the hinge region of the kinase. nih.gov Specifically, 2-aminopyrimidines, 2,4-diaminopyrimidines, and 4-aminopyrimidines are capable of forming these crucial hydrogen bonds. nih.gov By occupying the ATP-binding pocket, these inhibitors prevent the phosphorylation of downstream signaling molecules, thereby blocking the activation of pathways that lead to cell proliferation and survival.

The development of small molecules with heterocyclic moieties, such as the pyrimidine ring system, has been a major focus in the design of new anticancer agents. nih.gov The versatility of the pyrimidine scaffold allows for various substitutions, which can be tailored to enhance binding affinity and selectivity for the target kinase. nih.gov

Inhibition of N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) by Pyrimidine-4-carboxamides

N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipid mediators. nih.govacs.org Pyrimidine-4-carboxamides have emerged as potent inhibitors of NAPE-PLD. nih.govacs.org

The discovery of these inhibitors was advanced through high-throughput screening, which identified pyrimidine-4-carboxamide (B1289416) 2 as a compound with sub-micromolar potency. acs.org Subsequent optimization of this hit compound led to the development of LEI-401, a nanomolar potent inhibitor with drug-like properties. nih.govacs.org

Structure-activity relationship (SAR) studies of a library of pyrimidine-4-carboxamides revealed key structural modifications that enhance inhibitory activity. For instance, the conformational restriction of an N-methylphenethylamine group by replacing it with an (S)-3-phenylpiperidine resulted in a 3-fold increase in inhibitory potency. nih.govacs.org Furthermore, substituting a morpholine (B109124) group with an (S)-3-hydroxypyrrolidine decreased lipophilicity and increased activity by 10-fold, leading to the development of LEI-401. nih.govacs.org The development of photoaffinity probes has enabled the direct visualization of target engagement by these inhibitors with NAPE-PLD in living cells. nih.gov

Other reported NAPE-PLD inhibitors include the β-lactamase substrate nitrocefin, the desketoraloxifene (B1670293) analogue 17b, the endogenous bile acid lithocholic acid, and the sulfonamide ARN19874. acs.orgresearchgate.net However, many of these compounds exhibit poor to moderate potency. acs.org

Inhibition of Polo-like Kinase 4 (PLK4) by Pyrimidin-2-amine Derivatives

Polo-like kinase 4 (PLK4) is a serine/threonine protein kinase that plays a crucial role in centriole duplication, a process vital for maintaining genomic integrity. nih.govrsc.org Overexpression of PLK4 is observed in various cancers, making it an attractive target for anticancer drug development. nih.govrsc.org

A series of novel and potent PLK4 inhibitors based on a pyrimidin-2-amine core have been developed using a scaffold hopping strategy. nih.govrsc.org These inhibitors act as ATP competitive inhibitors. nih.gov Molecular docking studies have shown that the aminopyrimidine core of these derivatives forms key interactions with the hinge region of the PLK4 kinase domain. nih.gov

One particularly potent derivative, compound 8h, exhibited a high level of PLK4 inhibitory activity with an IC₅₀ value of 0.0067 μM. nih.govrsc.org This compound also demonstrated good plasma and liver microsomal stability. nih.govrsc.org The structure-activity relationship studies indicated that introducing hydrophilic fragments at specific positions on the phenyl group could enhance both potency and stability. nih.gov For example, compound 8h showed nearly three times stronger PLK4 inhibitory activity than its predecessor, compound 3r (IC₅₀ = 0.0174 μM). nih.gov

Other known PLK4 inhibitors with cross-over potential include CFI-400945, R1530, centrinone (B606597), centrinone B, CFI-400437, axitinib, KW-2449, and alisertib. nih.gov

Modulation of Other Biochemical and Cellular Pathways

Beyond direct enzyme inhibition, pyrimidine derivatives are known to modulate a range of other biochemical and cellular pathways, contributing to their diverse pharmacological effects.

Anti-inflammatory Mechanisms: Cyclooxygenase (COX) Enzyme and NF-κB/AP-1 Pathway Modulation

The anti-inflammatory properties of pyrimidine derivatives are well-documented and are often attributed to their ability to inhibit key inflammatory mediators. nih.gov

Cyclooxygenase (COX) Enzyme Inhibition: A primary mechanism of anti-inflammatory action for pyrimidine-based agents is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins (B1171923) (PGE₂). nih.gov Like nonsteroidal anti-inflammatory drugs (NSAIDs), these derivatives can suppress the activity of both COX-1 and COX-2 enzymes. nih.govyoutube.com Certain pyrimidine derivatives have shown high selectivity towards COX-2, which is an inducible enzyme whose synthesis is stimulated by inflammation. youtube.commdpi.comnih.gov For example, derivatives L1 and L2 demonstrated greater selectivity for COX-2 over COX-1, with performance comparable to meloxicam. mdpi.comnih.gov The dual inhibition of COX enzymes and inducible nitric oxide synthase (iNOS) by some pyrazolopyrimidine derivatives represents a promising strategy for developing anti-inflammatory agents with potentially fewer side effects. bsu.edu.eg

NF-κB/AP-1 Pathway Modulation: The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a critical transcription factor that regulates the expression of pro-inflammatory cytokines such as interleukins and tumor necrosis factor-alpha (TNF-α). nih.gov Several pyrimidine derivatives have been designed to inhibit the NF-κB signaling pathway. For instance, certain 1,6,8-trisubstituted tetrahydro-2H-pyrazino[1,2-a]pyrimidine-4,7-diones have demonstrated potent NF-κB-inhibitory activities. nih.gov A novel 1H-pyrazolo[3,4-d]pyrimidin-4-amine derivative, INH #1, has been shown to exert anti-inflammatory effects by inhibiting inflammatory mediators and suppressing cellular immune responses. nih.gov This compound has demonstrated efficacy in various inflammatory models. nih.gov

Antioxidant Activity Pathways of Pyrimidine Derivatives

Pyrimidine derivatives exhibit significant antioxidant activity through various mechanisms, primarily centered on their ability to scavenge free radicals. nih.govijpsonline.com Oxidative stress, which arises from an imbalance between the production of free radicals and the body's antioxidant defenses, is implicated in numerous diseases. nih.govnih.gov

The antioxidant capacity of pyrimidine derivatives is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, which measures the hydrogen-donating ability of the compounds. ijpsonline.comresearchgate.net The presence of electron-donating groups on the pyrimidine ring can enhance its radical scavenging ability. researchgate.net For example, the substitution of sulfhydryl (SH) and amino (NH₂) groups at the second position of the pyrimidine ring can lead to more promising antioxidant activity. ijpsonline.comijpsonline.com

Some pyrimidine derivatives, such as pyrido[2,3-d]pyrimidines, can also inhibit lipid peroxidation. nih.gov The mechanism of action can involve both radical adduct formation (RAF) and single electron transfer (SET) mechanisms, which are facilitated by the aromatic system of the pyrimidine ring. researchgate.net Additionally, some pyrimidine derivatives have been shown to reduce levels of reactive oxygen species (ROS) in inflammatory cell models, further confirming their antioxidant properties. mdpi.comnih.gov

Data Tables

Table 1: PLK4 Inhibition by Pyrimidin-2-amine Derivatives

| Compound | PLK4 IC₅₀ (μM) | Antiproliferative Activity (Breast Cancer Cell Lines, IC₅₀ μM) |

|---|---|---|

| 3b | 0.0312 | - |

| 3r | 0.0174 | - |

| 8a | 0.5196 | - |

| 8h | 0.0067 | MCF-7: 1.44, BT474: 7.81, MDA-MB-231: 2.13 |

Data sourced from a study on novel pyrimidin-2-amine derivatives as PLK4 inhibitors. nih.gov

Table 2: NAPE-PLD Inhibition by Pyrimidine-4-carboxamides

| Compound | Description | Inhibitory Potency |

|---|---|---|

| 2 | High-throughput screening hit | pIC₅₀ = 6.09 ± 0.04 |

| LEI-401 | Optimized inhibitor | pIC₅₀ = 7.14 ± 0.04 μM |

Data sourced from structure-activity relationship studies of pyrimidine-4-carboxamides. acs.org

List of Compounds

N-phenyl-pyrimidin-4-amine derivative 1

N-(cyclopropylmethyl)-6-((S)-3-hydroxypyrrolidin-1-yl)-2-((S)-3-phenylpiperidin-1-yl)pyrimidine-4-carboxamide (LEI-401)

N-(cyclopropylmethyl)-2-(methyl(phenethyl)amino)-6-morpholinopyrimidine-4-carbox-amide (Compound 2)

Pyrimidin-2-amine derivative 3b

Pyrimidin-2-amine derivative 3r

Pyrimidin-2-amine derivative 8a

Pyrimidin-2-amine derivative 8h

Nitrocefin

Desketoraloxifene analogue 17b

Lithocholic acid

ARN19874

CFI-400945

R1530

Centrinone

Centrinone B

CFI-400437

Axitinib

KW-2449

Alisertib

Pyrimidine derivative L1

Pyrimidine derivative L2

1,6,8-trisubstituted tetrahydro-2H-pyrazino[1,2-a]pyrimidine-4,7-diones

1H-pyrazolo[3,4-d]pyrimidin-4-amine derivative (INH #1)

Pyrido[2,3-d]pyrimidines

P-glycoprotein Inhibition by Pyrazolo[3,4-d]pyrimidine Derivatives

P-glycoprotein (P-gp), a well-characterized efflux pump belonging to the ATP-binding cassette (ABC) transporter superfamily, plays a critical role in cellular detoxification by expelling a wide variety of xenobiotics and therapeutic agents from within the cell. nih.gov In oncology, the overexpression of P-gp on the surface of cancer cells is a primary mechanism of multidrug resistance (MDR), as it reduces the intracellular concentration of chemotherapeutic drugs, thereby diminishing their efficacy. nih.gov Consequently, the inhibition of P-gp is a key strategy to overcome MDR and enhance the effectiveness of cancer treatments. nih.gov

The pyrazolo[3,4-d]pyrimidine scaffold, recognized as a bioisostere of adenine (B156593), is a foundational structure in the development of various kinase inhibitors for anticancer applications. researchgate.netnih.gov Beyond direct kinase inhibition, research has demonstrated that certain derivatives of this scaffold can also modulate drug resistance mechanisms, specifically through the inhibition of P-glycoprotein. rsc.orgnih.gov

A study investigating new series of pyrazolo[3,4-d]pyrimidine derivatives identified two compounds, designated as 15 and 16 , with significant P-glycoprotein inhibitory activity. rsc.orgresearchgate.net The effect of these compounds on P-gp was assessed using quantitative real-time PCR. The results indicated that compound 15 was able to inhibit P-glycoprotein by a fold change of 0.301 compared to the control group. rsc.orgnih.govresearchgate.netrsc.org Similarly, compound 16 demonstrated a P-glycoprotein inhibition fold change of 0.449 relative to the control. rsc.orgnih.govresearchgate.netrsc.org

P-glycoprotein Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

| Compound | Cell Line | P-glycoprotein Fold Change (vs. Control) | Source Citation |

|---|---|---|---|

| Compound 15 | MDA-MB-468 | 0.301 | rsc.orgrsc.org |

| Compound 16 | MDA-MB-468 | 0.449 | rsc.orgrsc.org |

| Control | MDA-MB-468 | 1 | rsc.org |

To further elucidate the functional consequence of this inhibition, the study performed a mechanistic reversal activity assay in a doxorubicin (B1662922) (DOX)-resistant cell line, DOX/MDA-MB-468. rsc.orgresearchgate.net This experiment is designed to see if the compounds can restore the cytotoxic effects of a chemotherapy drug that the cells have become resistant to. The results showed that both compounds exhibited cytotoxicity against these drug-resistant cells, indicating a reversal of resistance. rsc.orgrsc.org Compound 15 was found to have an IC₅₀ value of 0.267 μM, while its analogue, compound 16 , had an IC₅₀ of 0.844 μM in this reversal assay. rsc.orgnih.govresearchgate.net These findings underscore the potential of these pyrazolo[3,4-d]pyrimidine derivatives as promising agents to combat multidrug resistance in cancer therapy by targeting P-glycoprotein. rsc.org

Structure Activity Relationship Sar Studies of N Phenyl Pyrimidin 4 Amine Derivative 1 Analogues

Elucidation of Key Structural Features for Modulated Biological Activity

The biological activity of N-phenyl-pyrimidin-4-amine derivatives is fundamentally governed by the core structure, which consists of a central pyrimidine (B1678525) ring, an amine linker, and a phenyl group. The pyrimidine ring often acts as a hinge-binder, forming critical hydrogen bonds with the backbone of the target protein's ATP-binding site. rsc.org The N-phenyl group typically occupies a hydrophobic pocket, while the amine at position 4 serves as a crucial linker. rsc.org

Key structural features essential for biological activity include:

The Pyrimidine Core: This heterocyclic ring is a cornerstone of the scaffold. Its nitrogen atoms at positions 1 and 3 are frequently involved in forming hydrogen bonds within the hinge region of kinase domains. rsc.org Modifications to the pyrimidine ring itself, such as the introduction of substituents or fusion to other rings (e.g., thieno[2,3-d]pyrimidine, pyrazolo[3,4-d]pyrimidine, or pyrido[2,3-d]pyrimidine), can significantly alter binding affinity and selectivity. rsc.orgresearchgate.netnih.gov

The N-phenyl Group: This group generally extends into a hydrophobic region of the binding site. rsc.org Its orientation and substitution pattern are critical for optimizing van der Waals and hydrophobic interactions. The presence of the phenyl ring is often a prerequisite for potent activity. mdpi.com

Substituents on the Phenyl Ring: The electronic and steric properties of substituents on the N-phenyl ring play a major role in modulating biological activity. These groups can interact with specific sub-pockets within the target protein, enhancing potency and selectivity. nih.gov

Substituents on the Pyrimidine Ring: Modifications at other positions of the pyrimidine ring (C2, C5, and C6) are also vital. For example, in a series of USP1/UAF1 inhibitors, replacing a thiophene (B33073) moiety at the C2 position with a phenyl ring led to a modest improvement in potency. acs.org Similarly, the introduction of groups at the C5 position of the pyrimidine ring has been explored to enhance inhibitory activity against PGE2 generation. rsc.org

Studies on related scaffolds, such as quinoline-based inhibitors, have also highlighted the importance of bicyclic systems (like quinoline) for activity, suggesting that the size and nature of aromatic substituents are critical for effective binding. nih.gov The fundamental architecture of the N-phenyl-pyrimidin-4-amine scaffold provides a robust framework for developing targeted inhibitors through strategic structural modifications.

Impact of Substituent Modifications on Inhibitory Potency and Selectivity

Systematic modification of substituents on the N-phenyl-pyrimidin-4-amine scaffold is a cornerstone of medicinal chemistry efforts to enhance inhibitory potency and fine-tune selectivity against specific biological targets. The electronic nature, size, and position of these substituents can dramatically alter the compound's interaction with the target protein.

Modifications on the N-Phenyl Moiety: Substitutions on the phenyl ring can lead to significant changes in activity. In studies of dihydropyrimidinone derivatives targeting the Eg5 kinesin, it was observed that substitution at the para-position of the phenyl ring increased the anticancer effect, while ortho- and meta-substitutions reduced it. mdpi.com For a series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives targeting EGFR, the presence of an electron-donating methoxy (B1213986) (OCH₃) group at the 4-position of the phenyl ring was found to be beneficial for activity. nih.gov

Modifications on the Pyrimidine Core: Changes to the pyrimidine ring itself are also critical. In the development of USP1/UAF1 inhibitors, replacing a 2-CF₃-phenyl group with other moieties and investigating different core scaffolds were key strategies. acs.org The introduction of 5,6-dimethyl and cyclopentylpyrimidine analogues was well-tolerated, maintaining potent inhibitory activity. acs.org

The following table illustrates the impact of substituting the benzylamine (B48309) portion of an N-benzyl-2-phenylpyrimidin-4-amine scaffold on USP1/UAF1 inhibitory potency. The data shows that replacing the initial thiophene with a phenyl ring improved potency, and further substitution with pyridine (B92270) rings led to even more active compounds.

Table 1: SAR of the Benzylamine Substituent in N-benzyl-2-phenylpyrimidin-4-amine Analogues as USP1/UAF1 Inhibitors. acs.org

| Compound | Benzylamine Substituent | IC₅₀ (μM) |

|---|---|---|

| (analogue with thiophene) | Thiophene | >5.0 |

| 3 | Phenyl | 3.1 |

| 12 | 4-Phenylbenzylamine | 3.7 |

| 16 | 4-Pyridine | 1.9 |

| 17 | 3-Pyridine | 1.1 |

Modifications for Selectivity: Achieving selectivity is often a major challenge. In the development of JAK2 inhibitors, a cyclization strategy was employed to stabilize the small-molecule conformation, which is essential for enhancing selectivity. acs.org Modifications with different alkyl substituents, particularly long-chain or bulky groups, were found to reduce cell activity, indicating a sensitive steric requirement for maintaining potency. acs.org Similarly, for pyrazolo[1,5-a]pyrimidin-7-amines, analogues with electron-donating groups on the phenyl ring were active, while those with electron-withdrawing groups were not. mdpi.com The 4'-N-morpholine derivative, in particular, showed excellent inhibitory activity combined with low toxicity. mdpi.com

The table below shows how different substituents on the phenyl ring of pyrazolo[1,5-a]pyrimidin-7-amines affect their anti-mycobacterial activity.

Table 2: SAR of 4'-Substituted Phenyl Analogues as Anti-Mycobacterial Agents. mdpi.com

| Compound | 4'-Substituent | Activity |

|---|---|---|

| 60, 61 | Electron-withdrawing groups | Inactive |

| 65, 67, 69 | Amine-based electron-donating groups | Active |

| 66 | 4'-N-morpholine | Excellent inhibitory activity |

These examples underscore the principle that minor chemical modifications can lead to substantial differences in biological outcomes, guiding the optimization of lead compounds into potent and selective drug candidates.

Rational Design Principles for Optimized N-phenyl-pyrimidin-4-amine Derivative Scaffolds

The optimization of N-phenyl-pyrimidin-4-amine scaffolds into clinical candidates relies on several rational design principles, often guided by computational methods and structural biology. These strategies aim to enhance potency, selectivity, and pharmacokinetic properties.

Structure-Based Drug Design (SBDD): When the three-dimensional structure of the target protein is known, SBDD becomes a powerful tool. Molecular docking studies can predict how different analogues bind to the active site, helping to prioritize which compounds to synthesize. nih.govmdpi.com For instance, in the design of PLK4 inhibitors, docking studies revealed that a hydrophobic cavity adjacent to the DFG motif was not fully occupied by an initial lead compound. nih.gov This insight led to strategies to modify the phenyl group to better fill this cavity, thereby enhancing inhibitory activity. nih.gov

Scaffold Hopping and Hybridization: Scaffold hopping involves replacing the core scaffold of a known inhibitor with a structurally different but functionally equivalent moiety to discover novel chemical series with improved properties. nih.gov A series of potent PLK4 inhibitors with an aminopyrimidine core was developed using this strategy. nih.gov Scaffold hybridization combines pharmacophoric features from different known inhibitors into a single new molecule. researchgate.net This approach was used to design new 3-phenylisoxazolo[5,4-d]pyrimidines by incorporating features from 4-aminopyrimidine (B60600) and a phenyl isoxazole (B147169) scaffold known for BET inhibition. researchgate.net

Pharmacophore Modeling: This technique focuses on identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. In the design of EGFR-TK inhibitors based on a pyrazolo[3,4-d]pyrimidine core, the 1H-pyrazolo[3,4-d]pyrimidine moiety was chosen to occupy the adenine (B156593) binding region, while a phenyl ring was used to fit into a hydrophobic region of the ATP-binding site. rsc.orgresearchgate.net This rational placement of key structural elements is fundamental to designing potent inhibitors.

Optimizing Physicochemical Properties: Rational design also extends to improving drug-like properties. For Mnk2 inhibitors, exploration of the N-phenyl-4-(1H-pyrrol-3-yl)pyrimidin-2-amine structure led to a lead compound with desirable pharmacokinetic properties and oral bioavailability. nih.gov In another example, while designing FGFR1 inhibitors, researchers aimed to identify new thienopyrimidines with optimized cell growth inhibitory activity for potential use as anticancer agents. researchgate.net

These design principles, often used in combination, provide a systematic framework for evolving a simple N-phenyl-pyrimidin-4-amine "hit" from a screening campaign into a highly optimized "lead" compound with therapeutic potential.

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Analyses of N-phenyl-pyrimidin-4-amine Derivative-Protein Interactions

Molecular docking is a pivotal computational tool used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This analysis is crucial for understanding the binding mechanism and for the rational design of more potent and selective inhibitors.

Identification of Critical Binding Site Residues

Molecular docking studies have been instrumental in identifying the key amino acid residues within the binding sites of target proteins that are crucial for the interaction with N-phenyl-pyrimidin-4-amine derivatives. For instance, in the context of FMS-like tyrosine kinase-3 (FLT3), a significant target in acute myeloid leukemia, several critical residues have been pinpointed. mdpi.comnih.gov These include K644, C694, F691, E692, N701, D829, and F830, which are located in the hydrophobic active site of the kinase. mdpi.comnih.gov The interactions with these residues are vital for the stable binding of the inhibitors. Specifically, the most active compounds have been observed to form two hydrogen bond interactions with C694 in the hinge loop. mdpi.com

Similarly, in studies targeting the c-Met kinase, another important cancer-related protein, docking analyses of N-phenylpyrimidin-2-amine derivatives have revealed common interactions within the ATP-binding site, suggesting these compounds as potential c-Met inhibitors. nih.gov For Polo-like kinase 4 (PLK4), a regulator of centriole duplication, the aminopyrimidine core of the derivatives forms key interactions with the hinge region of the kinase. nih.gov

Characterization of Hydrogen Bonding, π-π Stacking, and Hydrophobic Interactions

The stability of the N-phenyl-pyrimidin-4-amine derivative-protein complex is maintained by a combination of non-covalent interactions. Molecular docking and subsequent analyses have elucidated the nature of these interactions, which include hydrogen bonding, π-π stacking, and hydrophobic interactions. mdpi.comnih.gov

Hydrogen Bonding: This is a critical interaction for the affinity and specificity of the inhibitors. For example, in FLT3, hydrogen bonds are formed between the ligand and residues like C694. mdpi.com In the case of PLK4 inhibitors, the aminopyrazole moiety forms crucial hydrogen bonds with hinge residues Glu-90 and Cys-92. nih.gov

π-π Stacking: The aromatic rings present in the N-phenyl-pyrimidin-4-amine scaffold and in the amino acid residues of the protein (like phenylalanine) can engage in π-π stacking interactions. These interactions contribute significantly to the binding affinity. The parallel displaced face-to-face arrangement of aromatic rings is a common feature observed in these interactions. rsc.orgnih.gov

Hydrophobic Interactions: The hydrophobic pockets within the binding sites of kinases like FLT3 are often occupied by the hydrophobic parts of the N-phenyl-pyrimidin-4-amine derivatives. mdpi.com These interactions are driven by the tendency of nonpolar surfaces to avoid contact with water, leading to a more stable protein-ligand complex.

Molecular Dynamics (MD) Simulations for Protein-Ligand Complex Stability

Molecular dynamics (MD) simulations offer a dynamic perspective on the protein-ligand complex, providing insights into its stability and the conformational changes that occur over time. nih.govresearchgate.netmdpi.com These simulations are crucial for validating the results of molecular docking and for gaining a deeper understanding of the binding process.

Conformational Dynamics of N-phenyl-pyrimidin-4-amine Derivatives within Binding Pockets

MD simulations allow for the observation of the dynamic behavior of N-phenyl-pyrimidin-4-amine derivatives within the binding pocket of the target protein. mdpi.com These simulations can reveal how the ligand adjusts its conformation to achieve an optimal fit and how the protein itself may undergo conformational changes to accommodate the ligand. The stability of these interactions over the simulation time is a key indicator of the ligand's potential efficacy. For instance, a stable trajectory with minimal root-mean-square deviation (RMSD) suggests a stable binding mode.

Influence of Protein Mutations on Ligand Binding Affinity and Stability

Mutations in the target protein, particularly within the binding site, can significantly impact the binding affinity and efficacy of a drug. nih.govnih.gov MD simulations are a powerful tool to study the effects of such mutations. By introducing a mutation in the protein structure in silico, researchers can simulate the interaction with the N-phenyl-pyrimidin-4-amine derivative and compare the binding affinity and stability to the wild-type protein. mdpi.comnih.gov For example, MD studies on FLT3 have shown that a mutation in the gatekeeper residue F691 can lead to a lower binding affinity for the ligand. mdpi.comnih.gov Conversely, a mutation in the activation loop (D835Y) did not show a significant change in binding energy for the most active compound. mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling of N-phenyl-pyrimidin-4-amine Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.comnih.gov This approach is invaluable for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent derivatives.

In the study of N-phenyl-pyrimidin-4-amine derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been successfully developed. mdpi.comnih.gov These models provide contour maps that highlight the regions around the molecule where certain properties (e.g., steric, electrostatic) are favorable or unfavorable for activity.

Preclinical in Vitro and in Vivo Pharmacological Evaluation

In Vitro Anti-proliferative and Apoptosis Induction Studies

The potential of N-phenyl-pyrimidin-4-amine derivatives as anti-cancer agents has been explored through various in vitro studies, assessing their cytotoxicity against cancer cell lines and investigating the underlying mechanisms of cell death.

Assessment of Cytotoxicity against Specific Cancer Cell Lines (e.g., MV4-11 AML, HeLa, Hepa)

N-phenyl-pyrimidin-4-amine derivatives have demonstrated cytotoxic effects across a range of cancer cell lines. For instance, certain pyrazolo[3,4-d]pyrimidine derivatives have shown notable activity against the human colorectal carcinoma cell line HCT-116 and the hepatocellular carcinoma cell line HepG2. nih.gov Specifically, the N5-(4-methylphenacyl) derivative 3b exhibited a significant IC50 of 1.90 µM against HepG2 cells, a potency that is seven times greater than the reference compound roscovitine. nih.gov Other derivatives, such as those bearing N5-2-(4-halophenyl) acetamide (B32628) substituents, also displayed superior activity against both HCT-116 and HepG2 cell lines. nih.gov

While direct data for "N-phenyl-pyrimidin-4-amine derivative 1" against MV4-11 AML, HeLa, and Hepa (HepG2) cell lines is not explicitly available in the reviewed literature, studies on closely related structures provide valuable insights. For example, some dihydropyrimidinone (DHPM) derivatives have been tested against HepG2 and HeLa cell lines, with compounds 59 and 60 showing moderate inhibition with IC50 values of 124 µM and 187 µM for compound 59 , and 120 µM and 217 µM for compound 60 , respectively. mdpi.com Furthermore, newly synthesized pyrimidine (B1678525) and pyrimidopyrimidine analogs have been evaluated for their cytotoxic activities against colorectal carcinoma (HCT-116), mammary gland breast cancer (MCF-7), and hepatocellular carcinoma (HEPG-2) cell lines. nih.gov Compounds 3b , 10b , and 10c from this series demonstrated high cytotoxic activities, with IC50 values comparable to the reference drug doxorubicin (B1662922) across all tested cancer cell lines, while showing good safety profiles against normal human lung fibroblast cells. nih.gov

Table 1: Cytotoxicity of Representative Pyrimidine Derivatives against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Source |

|---|---|---|---|

| N5-(4-methylphenacyl) derivative 3b | HepG2 | 1.90 | nih.gov |

| Compound 59 | HepG2 | 124 | mdpi.com |

| Compound 59 | HeLa | 187 | mdpi.com |

| Compound 60 | HepG2 | 120 | mdpi.com |

| Compound 60 | HeLa | 217 | mdpi.com |

| Compound 10c | HCT-116, MCF-7, HEPG-2 | Close to doxorubicin | nih.gov |

Mechanistic Analysis of Apoptosis Induction (e.g., ROS Elevation, Mitochondrial Membrane Potential Alteration)

The cytotoxic effects of pyrimidine derivatives are often linked to the induction of apoptosis, a programmed cell death mechanism. Studies on related compounds suggest that the N-phenyl-pyrimidin-4-amine scaffold can trigger apoptosis through the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.

For example, novel camphor-based pyrimidine derivatives have been shown to induce cancer cell death through a ROS-mediated mitochondrial apoptosis pathway. nih.gov An increase in the permeability of the mitochondrial membrane, leading to a loss of the mitochondrial membrane potential (ΔΨm), is an early event in this process, which results in the release of pro-apoptotic factors like cytochrome C. nih.gov Similarly, studies on pyrazole (B372694) derivatives have demonstrated their ability to induce apoptosis in triple-negative breast cancer cells (MDA-MB-468) by elevating ROS levels and increasing caspase 3 activity. waocp.org

While direct mechanistic studies on "this compound" are not detailed in the available literature, research on para-phenylenediamine, a related aromatic amine, has shown that it induces apoptosis in human urothelial cells through the generation of ROS, loss of mitochondrial membrane potential, and an increase in caspase-3 levels. researchgate.net This suggests that a similar ROS-mediated mitochondrial pathway could be a plausible mechanism for the apoptosis-inducing effects of N-phenyl-pyrimidin-4-amine derivatives.

Enzyme Inhibition Assays and Selectivity Profiling

The biological activity of N-phenyl-pyrimidin-4-amine derivatives often stems from their ability to inhibit specific enzymes, particularly protein kinases, which are crucial regulators of cellular processes and are frequently dysregulated in diseases like cancer.

Derivatives of the 4-anilinopyrimidine scaffold have been identified as potent kinase inhibitors. nih.govresearchgate.net For instance, N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives have been shown to selectively target members of the class III receptor tyrosine kinase family. nih.govresearchgate.net The selectivity of these compounds can be modulated by substitutions on the 4-anilino moiety, which interacts with a hydrophobic pocket in the kinase domain. nih.gov

Furthermore, N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives have been developed as potent and selective inhibitors of NF-κB inducing kinase (NIK). researchgate.netacs.org Compound 12f from this series was identified as a highly potent NIK inhibitor with satisfactory selectivity. researchgate.netacs.org Additionally, N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines have been established as potent inhibitors of Aurora A and B kinases, with the lead compound 18 (CYC116) showing Ki values of 8.0 and 9.2 nM for Aurora A and B, respectively. nih.gov The selectivity of these inhibitors was found to be dependent on the substituent at the para-position of the aniline (B41778) ring. nih.gov

Table 2: Kinase Inhibition Profile of Representative N-phenyl-pyrimidin-4-amine Derivatives

| Compound/Derivative Series | Target Kinase(s) | Key Findings | Source |

|---|---|---|---|

| N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives | Class III Receptor Tyrosine Kinases | Selective inhibition | nih.govresearchgate.net |

| N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives (e.g., 12f ) | NF-κB Inducing Kinase (NIK) | Potent and selective inhibition | researchgate.netacs.org |

| N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amines (e.g., 18 ) | Aurora A and B Kinases | Potent inhibition (Ki = 8.0 and 9.2 nM) | nih.gov |

Preclinical Efficacy in Relevant Disease Models (e.g., Mouse Xenograft Models)

The in vivo anti-tumor activity of N-phenyl-pyrimidin-4-amine derivatives has been evaluated in preclinical mouse xenograft models, providing evidence of their therapeutic potential.

A study on N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives, which selectively inhibit class III receptor tyrosine kinases, demonstrated promising antitumor activity in a murine solid tumor model. researchgate.net Similarly, the NIK inhibitor 12f , a N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivative, showed effective alleviation of psoriasis in an imiquimod-induced mouse model. researchgate.netacs.org

Furthermore, a pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitor, a related heterocyclic compound, has shown significant in vivo anticancer activity in mouse xenograft models. researchgate.net These studies, while not on "this compound" itself, highlight the potential of this chemical class to exhibit in vivo efficacy in disease models.

Evaluation of Anti-Infective and Pesticidal Activities

In addition to their potential as therapeutic agents, N-phenyl-pyrimidin-4-amine derivatives have been investigated for their anti-infective and pesticidal properties.

Insecticidal Activity against Agricultural Pests

Several studies have reported the insecticidal activity of N-phenyl-pyrimidin-4-amine derivatives against various agricultural pests. For example, a series of 2-phenylpyridine (B120327) derivatives containing N-phenylbenzamide moieties exhibited high insecticidal activity against Mythimna separata. nih.govsemanticscholar.org Compounds 5b , 5d , 5g , 5h , and 5k from this series showed 100% inhibition against Mythimna separata at a concentration of 500 mg/L. nih.govsemanticscholar.org

**Table 3: Insecticidal Activity of 2-Phenylpyridine Derivatives against *Mythimna separata***

| Compound | Concentration (mg/L) | Inhibition (%) | Source |

|---|---|---|---|

| 5b | 500 | 100 | nih.govsemanticscholar.org |

| 5d | 500 | 100 | nih.govsemanticscholar.org |

| 5g | 500 | 100 | nih.govsemanticscholar.org |

| 5h | 500 | 100 | nih.govsemanticscholar.org |

| 5k | 500 | 100 | nih.govsemanticscholar.org |

Fungicidal Activity against Plant Pathogens

Derivatives of N-phenyl-pyrimidin-4-amine have demonstrated significant potential as fungicidal agents against a variety of plant pathogens. Research into this class of compounds has revealed that structural modifications to the pyrimidine and phenyl rings can lead to potent and, in some cases, broad-spectrum antifungal activity. These findings highlight the promise of N-phenyl-pyrimidin-4-amine derivatives as a foundation for the development of novel agricultural fungicides.

A study involving a series of novel pyrimidin-4-amine derivatives featuring a 5-(trifluoromethyl)-1,2,4-oxadiazole (B14890759) moiety showcased their efficacy against Pseudoperonospora cubensis, the causal agent of cucurbit downy mildew. nih.govacs.org Among the synthesized compounds, two derivatives, U7 and U8, were particularly effective. nih.govacs.org While exhibiting strong fungicidal properties, their efficacy was compared to the commercial fungicide azoxystrobin, which showed a lower EC50 value, indicating higher potency in this specific assay. nih.govacs.org

In another investigation, pyrimidinamine derivatives were designed based on the template of pyrimidifen, a known agricultural compound. researchgate.net This research led to the discovery of a compound, designated HNPC-A9229, which exhibited excellent fungicidal activities against Puccinia sorghi (corn rust) and Erysiphe graminis (powdery mildew). researchgate.net The potency of HNPC-A9229 was found to be significantly superior or comparable to several commercial fungicides, including diflumetorim, tebuconazole, flusilazole, and isopyrazam. researchgate.net Another compound from a related series, identified as J, also showed promising activity against southern corn rust, with an EC50 value notably lower than that of the commercial fungicide diflumetorim. researchgate.net

Further research into pyrimidine derivatives containing an amide moiety identified compounds with high antifungal activity against Phomopsis sp. frontiersin.org Specifically, compound 5o demonstrated an inhibition rate of 100% and an EC50 value that was superior to the commercial fungicide Pyrimethanil. frontiersin.org This highlights the importance of the substituent groups on the phenyl ring in determining the antifungal spectrum and potency. The development of novel pyrimidine fungicides is considered crucial due to the increasing resistance of phytopathogenic fungi to existing treatments. nih.gov

The fungicidal activities of these N-phenyl-pyrimidin-4-amine derivatives are often evaluated in vitro using techniques such as the poisoned food technique, where the concentration of the compound required to inhibit fungal growth by 50% (EC50) is determined. nih.gov These assays provide a quantitative measure of the compounds' intrinsic antifungal potency against a panel of economically important plant pathogens.

Fungicidal Activity Data for N-phenyl-pyrimidin-4-amine Derivatives

The following tables present the in vitro fungicidal activity of selected N-phenyl-pyrimidin-4-amine derivatives against various plant pathogens.

Table 1: Fungicidal Activity of Pyrimidin-4-amine Derivatives against Pseudoperonospora cubensis

| Compound | EC50 (mg/L) |

|---|---|

| U7 | 24.94 ± 2.13 nih.govacs.org |

| U8 | 30.79 ± 2.21 nih.govacs.org |

Table 2: Fungicidal Activity of Pyrimidinamine Derivatives against Various Plant Pathogens

| Compound | Pathogen | EC50 (mg/L) |

|---|---|---|

| HNPC-A9229 | Puccinia sorghi | 0.16 researchgate.net |

| HNPC-A9229 | Erysiphe graminis | 1.14 researchgate.net |

| J | Puccinia sorghi | 2.16 researchgate.net |

| Diflumetorim (Control) | Puccinia sorghi | 53.26 researchgate.net |

Table 3: Fungicidal Activity of Pyrimidine Derivatives Containing an Amide Moiety against Phomopsis sp.

| Compound | EC50 (µg/mL) |

|---|---|

| 5o | 10.5 frontiersin.org |

Future Directions and Research Opportunities

Exploration of Novel N-phenyl-pyrimidin-4-amine Derivative Scaffolds for Enhanced Bioactivity

The quest for compounds with improved efficacy and novel mechanisms of action necessitates the continuous exploration of new chemical scaffolds. By modifying the core N-phenyl-pyrimidin-4-amine structure, researchers aim to enhance biological activity and overcome challenges such as drug resistance.

A key strategy involves the fusion of other heterocyclic rings to the pyrimidine (B1678525) core. For instance, a series of N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives were designed and synthesized as potent and selective inhibitors of NF-κB inducing kinase (NIK), a target for psoriasis treatment. nih.govresearchwithrutgers.com One derivative from this series, compound 12f , not only showed high potency but also demonstrated favorable pharmacokinetic properties and efficacy in a mouse model of psoriasis. nih.govresearchwithrutgers.com Similarly, the creation of pyrimido[4,5-d]pyrimidine scaffolds has yielded compounds with promising neuroprotective, antioxidant, and anti-amyloid beta aggregation properties, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's. researchgate.net

Another approach is the introduction of diverse aryl or aza-aryl groups. The development of 4-azaaryl-N-phenylpyrimidin-2-amine derivatives led to potent and selective inhibitors of FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML). nih.gov These compounds were effective against mutated forms of FLT3, including those associated with drug resistance. nih.gov The synthesis of phenylpyrazolo[3,4-d]pyrimidine analogs has also resulted in compounds with significant anticancer activity against various cancer cell lines. nih.gov

In the agrochemical sector, novel pyrimidin-4-amine derivatives containing a trifluoroethyl sulfide (B99878) moiety have been developed, showing excellent acaricidal activity against Tetranychus urticae and fungicidal activity against Erysiphe graminis and Puccinia sorghi. researchgate.net These examples highlight that rational structural modifications and the exploration of new scaffolds are powerful strategies for discovering next-generation bioactive compounds.

Table 1: Novel N-phenyl-pyrimidin-4-amine Scaffolds and Their Bioactivity

| Scaffold | Target/Application | Key Findings | Reference(s) |

|---|---|---|---|

| N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | NIK Inhibition (Psoriasis) | Identified highly potent and selective inhibitors with in vivo efficacy. | nih.gov, researchwithrutgers.com |

| Pyrimido[4,5-d]pyrimidine | Neuroprotection, Antioxidant | Showed potent inhibition of Aβ1–42 self-aggregation and antioxidant effects. | researchgate.net |

| Phenylpyrazolo[3,4-d]pyrimidine | Anticancer | Demonstrated potent cytotoxicity against MCF-7, HCT116, and HePG-2 cancer cell lines. | nih.gov |

| 4-Azaaryl-N-phenylpyrimidin-2-amine | FLT3 Inhibition (AML) | Capable of suppressing a wide range of mutated FLT3 kinases, including drug-resistant isoforms. | nih.gov |

| Pyrimidin-4-amine with Trifluoroethyl Sulfide | Agrochemical (Acaricide, Fungicide) | Possessed excellent activity against Tetranychus urticae and various fungi. | researchgate.net |

| Dihydropyrimidinones (DHPMs) | Anticancer (Eg5 Inhibition) | Thio-derivatives with electron-withdrawing groups showed strong cytotoxic effects. | mdpi.com |

Advanced Computational Approaches for Targeted Derivative Design and Optimization

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of new drug candidates. For N-phenyl-pyrimidin-4-amine derivatives, these approaches are used to predict binding affinities, understand structure-activity relationships (SAR), and design novel molecules with enhanced potency and selectivity.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are frequently employed. In a study on FLT3 inhibitors, CoMFA and CoMSIA models were developed that showed high predictive power. mdpi.com The contour maps generated from these models provided valuable insights into how substituting different chemical groups at various positions on the N-phenylpyrimidine-4-amine scaffold would affect inhibitory activity, guiding the design of 30 novel compounds with predicted pIC50 values. mdpi.com

Molecular docking is another critical technique used to predict the binding mode of a ligand within the active site of a target protein. Docking studies on pyrazolo[3,4-d]pyrimidine derivatives targeting TRAP1 kinase helped identify key interactions with amino acid residues like ASP 594 and SER 536. mdpi.com This information is crucial for designing derivatives that fit more snugly into the binding pocket and form stronger interactions, thereby increasing their inhibitory potential. For instance, docking studies of 4,6-diaryl pyrimidine derivatives against EGFR and VEGFR-2 proteins showed binding scores similar to established drugs, supporting their potential as dual inhibitors. nih.gov

Molecular dynamics (MD) simulations provide a deeper understanding of the stability of the ligand-protein complex over time. For FLT3 inhibitors, MD simulations confirmed the stability of the docked poses and helped calculate binding free energies using methods like MM-PBSA, further validating the potential of the designed compounds. mdpi.com These advanced computational methods, often used in combination, significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates.

Integrated Experimental and Computational Methodologies for Comprehensive Profile Elucidation

The most powerful approach to modern drug discovery lies in the tight integration of computational modeling and experimental validation. This synergistic cycle allows for the rapid design, synthesis, and evaluation of novel compounds, leading to a more comprehensive understanding of their biological profiles.

This integrated approach begins with a computational phase, where techniques like molecular docking and QSAR are used to design a library of virtual compounds and predict their activity. mdpi.commdpi.com For example, a "scaffold hopping" strategy guided by docking studies was used to design novel pyrimidin-2-amine derivatives as Polo-like kinase 4 (PLK4) inhibitors for cancer therapy. nih.gov The computational analysis identified that a naked benzene (B151609) ring did not fully occupy a key hydrophobic cavity, prompting the design of derivatives with different substituents to better fill this space. nih.gov

Following the in silico design, the most promising candidates are synthesized in the laboratory. nih.govnih.gov The synthesized compounds then undergo experimental evaluation, including in vitro enzyme assays and cell-based antiproliferative assays, to determine their actual biological activity. nih.govbenthamscience.com In the study of PLK4 inhibitors, the synthesized compound 8h showed exceptionally high inhibitory activity (IC50 = 0.0067 μM), confirming the utility of the initial design strategy. nih.gov

The experimental results are then used to refine the computational models. If the experimental data correlates well with the predictions, it validates the model. Discrepancies, however, provide valuable information that can be used to improve the models for the next round of design. This iterative process of design, synthesis, testing, and model refinement is highly efficient. A study on FLT3 inhibitors used a 3D-QSAR model to design new compounds, which were then assessed for their physicochemical properties and free energy, demonstrating a complete computational-to-experimental workflow. mdpi.com This integrated methodology ensures a more thorough and efficient elucidation of the complete profile of new N-phenyl-pyrimidin-4-amine derivatives.

Table 2: Examples of Integrated Methodologies in Derivative Development

| Derivative/Target | Computational Methods Used | Experimental Validation | Outcome | Reference(s) |

|---|---|---|---|---|

| Pyrimidine-4,6-diamine derivatives / FLT3 | Docking, MD simulations, 3D-QSAR (CoMFA, CoMSIA) | Design of 30 novel compounds with predicted pIC50 values and assessment of physicochemical properties. | Provided a validated model for designing potent FLT3 inhibitors. | mdpi.com |

| Pyrimidin-2-amine derivatives / PLK4 | Scaffold hopping, Molecular docking | Synthesis, in vitro enzyme activity assays, plasma and microsomal stability tests, antiproliferative assays. | Identified compound 8h as a highly potent PLK4 inhibitor with good stability. | nih.gov |

| 4,6-Diaryl pyrimidines / EGFR & VEGFR-2 | Molecular docking | Synthesis, in vitro antiproliferative assays against 60 cell lines, apoptosis and cell migration assays. | Identified compounds 22 and 29 as potent dual inhibitors that induce apoptosis. | nih.gov |

| Pyrazolo[3,4-d]pyrimidine derivatives / DNA Topoisomerase | Molecular docking, DFT | Synthesis, X-ray crystallography, NMR spectroscopy, antiproliferative activity screening. | Correlated docking results with experimental antiproliferative activity. | nih.gov |

Broadening Therapeutic and Agrochemical Applications Beyond Current Scope

While N-phenyl-pyrimidin-4-amine derivatives are well-established as kinase inhibitors for cancer therapy, ongoing research is revealing their potential across a much broader range of applications in both medicine and agriculture.

In therapeutics, the scaffold is being explored for new anticancer applications by targeting different pathways. Dihydropyrimidinone derivatives, for example, target the kinesin Eg5 protein, which offers a way to induce strong cytotoxic effects with potentially fewer side effects than traditional tubulin-targeting agents. mdpi.com Other derivatives have been designed as selective inhibitors of Cyclooxygenase-2 (COX-2), indicating potential as anti-inflammatory agents with fewer gastrointestinal side effects than non-selective NSAIDs. benthamscience.com Research into N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine derivatives has identified potent inhibitors of NIK, opening up a new therapeutic strategy for autoimmune diseases like psoriasis. nih.gov Furthermore, certain pyrimido[4,5-d]pyrimidine derivatives have shown neuroprotective and antioxidant properties, suggesting their potential use in treating complex conditions like Alzheimer's disease. researchgate.net

In the field of agrochemicals, the pyrimidine core is a well-known active fragment. researchgate.net The need to overcome pesticide resistance is driving the development of novel derivatives. New pyrimidin-4-amine compounds have been synthesized that exhibit excellent acaricidal (mite-killing) and fungicidal properties. researchgate.net Other related structures have shown potent insecticidal activity against pests such as Aphis fabae (bean aphid) and Mythimna separata (oriental armyworm). researchgate.netresearchgate.net The versatility of the N-phenyl-pyrimidin-4-amine scaffold suggests that with further modification and screening, it could yield a new generation of agricultural products to protect crops from a wide variety of pests and diseases.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-phenyl-pyrimidin-4-amine derivatives, and how can reaction conditions be optimized?

- Methodology : The core synthesis involves alkylation or arylation of pyrimidine precursors. For example, alkylation of pyrimidin-4-amine intermediates with substituted phenyl halides under basic conditions (e.g., NaH or K₂CO₃) in polar aprotic solvents like DMF or acetonitrile . Optimization includes testing bases (e.g., LiHMDS for better regioselectivity), solvent polarity, and temperature (60–100°C) to enhance yields. Purification via column chromatography or recrystallization ensures product integrity .

Q. How can structural characterization of N-phenyl-pyrimidin-4-amine derivatives be performed to confirm regiochemistry?

- Methodology : Use a combination of ¹H/¹³C NMR to identify substituent positions on the pyrimidine ring (e.g., coupling patterns for adjacent protons) and X-ray crystallography to resolve stereochemical ambiguities. For example, dihedral angles between the pyrimidine ring and aryl groups (e.g., 12.8° in fluorophenyl derivatives) confirm spatial arrangements . HRMS validates molecular formulae, while FT-IR detects functional groups like C-F or NH stretches .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

- Methodology :

- Enzyme inhibition : Measure IC₅₀ values against target enzymes (e.g., acetylcholinesterase for pesticidal activity) using spectrophotometric assays .

- Cytotoxicity : Use MTT assays on cell lines (e.g., MV4-11 leukemia cells) to assess anti-proliferative effects .

- Apoptosis markers : Western blotting for cleaved PARP or downregulation of Mcl-1 confirms mechanistic pathways .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of potent Mnk2 inhibitors based on N-phenyl-pyrimidin-4-amine scaffolds?

- Methodology :

- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) at the phenyl ring to enhance binding to Mnk2's hydrophobic pockets. Replace pyrrole moieties with bioisosteres (e.g., pyrazole) to improve metabolic stability .

- Docking simulations : Use AutoDock Vina to model interactions with Mnk2’s ATP-binding site (e.g., hydrogen bonds with Asp191 or hydrophobic contacts with Leu134) . Validate predictions with enzymatic assays and cellular IC₅₀ values.

Q. How can contradictory bioactivity data between pesticidal and anticancer studies be resolved?

- Analysis :

- Target selectivity : Assess off-target effects via kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify cross-reactivity.

- Assay conditions : Compare buffer pH (e.g., acetylcholinesterase activity is pH-sensitive) or cell permeability (logP optimization) to explain discrepancies .

- Metabolite interference : Use LC-MS to detect degradation products in bioassays .

Q. What strategies improve the pharmacokinetic (PK) profile of N-phenyl-pyrimidin-4-amine derivatives for in vivo studies?

- Methodology :

- Solubility enhancement : Introduce hydrophilic groups (e.g., -OH, -SO₃H) or formulate with cyclodextrins.

- Metabolic stability : Replace metabolically labile methyl groups with deuterated analogs or fluorinated substituents .

- Oral bioavailability : Conduct PK studies in rodent models, monitoring plasma half-life (t₁/₂) and Cmax. Lead compound 7k achieved 58% oral bioavailability in mice via logD optimization (-1.2 to 2.5) .

Q. How do intramolecular hydrogen bonds and crystal packing influence the stability of N-phenyl-pyrimidin-4-amine derivatives?

- Analysis :

- X-ray crystallography : Identify intramolecular H-bonds (e.g., N–H⋯N in fluorophenyl derivatives) that rigidify the structure .

- Thermal studies : Perform DSC/TGA to correlate melting points with packing efficiency (e.g., weak C–H⋯π interactions in crystal lattices reduce thermal stability) .

Methodological Considerations

- Data Validation : Cross-reference NMR shifts with computed spectra (Gaussian DFT) to confirm assignments .

- Contradictory Results : Replicate assays in triplicate using blinded samples to minimize bias .

- Ethical Compliance : Adhere to OECD guidelines for pesticidal testing and IACUC protocols for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.